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Compound of Interest

Compound Name: FGFR1 inhibitor-17

Cat. No.: B10801531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that,

when dysregulated, can drive the proliferation and survival of cancer cells. Targeting FGFR1

with selective inhibitors is a promising therapeutic strategy. These application notes provide

detailed protocols for the in vivo administration of a representative selective FGFR1 inhibitor in

a mouse xenograft model, based on publicly available data for well-characterized compounds.

While the specific compound "FGFR1 inhibitor-17" is not widely documented, the following

protocols for selective FGFR1 inhibitors like Pemigatinib and PD173074 can serve as a

comprehensive guide for preclinical research.

Data Presentation: In Vivo Efficacy of Selective
FGFR1 Inhibitors
The following tables summarize quantitative data from in vivo studies of various selective

FGFR inhibitors in mouse xenograft models.

Table 1: Pemigatinib (INCB054828) In Vivo Efficacy
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Cancer
Type

Animal
Model

Cell
Line/Mod
el

Administr
ation
Route

Dosage
Treatmen
t Duration

Outcome

Acute

Myeloid

Leukemia

(AML)

Humanized

NSG mice

KG1

(FGFR1

fusion)

Oral

gavage

0.3 mg/kg,

once daily
14 days

Significant

tumor

growth

suppressio

n.[1][2]

Gastric

Cancer
SCID mice

KATO III

(FGFR2

amp)

Oral

gavage

0.03, 0.1,

0.3, 1

mg/kg,

once daily

10 days

Dose-

dependent

tumor

growth

suppressio

n.[1][2]

Bladder

Carcinoma
RNU rats

RT-112

(FGFR3

fusion)

Oral

gavage

0.3, 1

mg/kg,

once daily

14 days

Significant

tumor

growth

suppressio

n.[1][2]

Cholangioc

arcinoma
nu/nu mice

CTG-0997

(PDX)

Oral

gavage

0.3, 1

mg/kg,

once daily

42 days

Significant

tumor

growth

suppressio

n.[1][2]
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Cancer
Type

Animal
Model

Cell Line
Administr
ation
Route

Dosage
Treatmen
t Duration

Outcome

Small Cell

Lung

Cancer

(SCLC)

Nude mice H-510 Oral
Not

Specified
28 days

Impaired

tumor

growth and

increased

median

survival.[3]

[4]

Small Cell

Lung

Cancer

(SCLC)

Nude mice H-69 Oral
Not

Specified
28 days

Complete

tumor

responses

in 50% of

mice

lasting >6

months.[3]

[4]

Bladder

Cancer
Nude mice

MGH-U3,

RT112,

SW780

Intraperiton

eal (i.p.)

20

mg/kg/day

Not

Specified

Significantl

y delayed

tumor

growth.[3]
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Cancer
Type

Animal
Model

Cell
Line/Mod
el

Administr
ation
Route

Dosage
Treatmen
t Duration

Outcome

Non-Small

Cell Lung

Cancer

(NSCLC)

Nude mice

FGFR1-

amplified

PDTX

Oral
12.5 or 25

mg/kg, QD
2-3 weeks

Potent

tumor

stasis or

regression.

[5]

Ovarian

Cancer

Mouse

xenograft
- - 15 mg/kg -

Efficiently

inhibited

tumor

growth.[6]

Table 4: Lucitanib In Vivo Efficacy

Cancer
Type

Animal
Model

Cell
Line/Mod
el

Administr
ation
Route

Dosage
Treatmen
t Duration

Outcome

Lung,

Gastric,

Endometria

l Cancer

Nude mice

FGFR1/2

amplified &

non-

amplified

Oral (p.o.)

2.5, 5, 10,

20 mg/kg,

QD

-

Dose-

dependent

tumor

growth

inhibition.

[7]

Signaling Pathway Diagram
The binding of Fibroblast Growth Factors (FGFs) to FGFR1 leads to receptor dimerization and

autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation,

survival, and migration.[8][9] Key pathways activated include the RAS-MAPK and PI3K-AKT

pathways.[9]
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Caption: FGFR1 Signaling Pathway and Point of Inhibition.
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Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft
Mouse Model
This protocol outlines the procedure for establishing a subcutaneous tumor xenograft model in

immunodeficient mice, a common method for evaluating the in vivo efficacy of anti-cancer

agents.[10][11][12]

Materials:

Cancer cell line with known FGFR1 alteration

Cell culture medium and reagents

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Matrigel (optional, can improve tumor take rate)

6-8 week old immunodeficient mice (e.g., athymic nude, SCID, or NSG)

Sterile syringes (1 mL) and needles (25-27 gauge)

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

Calipers for tumor measurement

70% ethanol for disinfection

Procedure:

Cell Preparation:

Culture cancer cells in appropriate medium until they reach 80-90% confluency in the

logarithmic growth phase.[10]

Harvest the cells by trypsinization and wash them with PBS or serum-free medium.
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Perform a cell count using a hemocytometer and assess viability via Trypan Blue

exclusion (should be >95%).[13]

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final

concentration of 1x10⁷ to 5x10⁷ cells/mL.[13] Keep the cell suspension on ice.

Subcutaneous Injection:

Anesthetize the mice according to approved institutional animal care and use committee

(IACUC) protocols.

Shave the injection site on the flank of the mouse.

Disinfect the injection site with 70% ethanol.

Gently lift the skin and subcutaneously inject 100-200 µL of the cell suspension.[10]

Withdraw the needle slowly to prevent leakage of the cell suspension.[12]

Monitor the mice until they have fully recovered from anesthesia.

Tumor Growth Monitoring:

Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[10][13]

When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.[13]

Protocol 2: Administration of a Representative FGFR1
Inhibitor (Oral Gavage)
This protocol provides a general procedure for the oral administration of a selective FGFR1

inhibitor, based on methods used for compounds like Pemigatinib.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/pdf/Peraquinsin_experimental_protocol_for_xenograft_models.pdf
https://www.benchchem.com/pdf/Peraquinsin_experimental_protocol_for_xenograft_models.pdf
https://www.yeasenbio.com/de/blogs/organoid/subcutaneous-tumor-xenograft-models-in-immunodeficient-mice
https://pmc.ncbi.nlm.nih.gov/articles/PMC8413503/
https://www.yeasenbio.com/de/blogs/organoid/subcutaneous-tumor-xenograft-models-in-immunodeficient-mice
https://www.benchchem.com/pdf/Peraquinsin_experimental_protocol_for_xenograft_models.pdf
https://www.benchchem.com/pdf/Peraquinsin_experimental_protocol_for_xenograft_models.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10801531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FGFR1 inhibitor compound

Vehicle for formulation (e.g., 10% Acacia in water, or a solution of DMSO, PEG300, and

Tween80 in water)

Oral gavage needles (20-22 gauge, ball-tipped)

Sterile syringes (1 mL)

Balance and weighing supplies

Procedure:

Inhibitor Formulation (Example for PD173074):

Prepare a stock solution of the inhibitor in DMSO (e.g., 150 mg/mL).[14]

For the final dosing solution, mix 20 µL of the DMSO stock with 400 µL of PEG300 until

clear.[14]

Add 50 µL of Tween80 and mix until clear.[14]

Add 530 µL of sterile water to reach a final volume of 1 mL.[14]

Prepare the formulation fresh daily.[14]

Oral Administration:

Gently restrain the mouse.

Measure the appropriate volume of the inhibitor formulation based on the mouse's body

weight and the desired dosage.

Insert the gavage needle carefully into the esophagus.

Slowly administer the formulation.

Monitor the mouse for any signs of distress after administration.
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Treatment and Monitoring:

Administer the inhibitor or vehicle control to the respective groups once daily (or as

determined by pharmacokinetic studies) for the specified treatment duration.

Continue to monitor tumor volume and body weight 2-3 times per week.

At the end of the study, euthanize the mice and collect tumors and other tissues for further

analysis (e.g., pharmacodynamics, histology).

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study of an FGFR1

inhibitor.
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Caption: In Vivo Efficacy Study Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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